Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a cyano group at the 4-position, a methyl ester at the 2-position, and a methyl substituent at the 1-position of the pyrrole ring. Pyrrole derivatives are widely studied for their versatility in medicinal chemistry, materials science, and organic synthesis due to their electron-rich aromatic systems and tunable substituent effects.
Properties
IUPAC Name |
methyl 4-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-5-6(4-9)3-7(10)8(11)12-2/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXXDPQBFVNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (-CN) undergoes nucleophilic substitution with amines, thiols, and hydroxide ions under basic conditions.
Mechanistic Insight :
- The cyano group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.
- Hydrolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic water addition .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles, critical in medicinal chemistry.
Key Findings :
- Cyclization with hydrazine forms pyrazolo-pyrrole scaffolds, which show antimicrobial activity .
- Isoxazole derivatives exhibit fluorescence properties, useful in materials science .
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5).
Regioselectivity :
- Bromination occurs preferentially at C3 and C5 due to steric hindrance from the methyl group at N1 .
- Nitration at C3 is favored, as the cyano group directs electrophiles via resonance effects .
Reduction Reactions
The cyano group is reduced to primary amines or imines under controlled conditions.
| Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT, 3 h | Methyl 4-aminomethyl-1-methylpyrrole-2-carboxylate | 88% | |
| H₂ (1 atm), Pd/C, MeOH, 6 h | Methyl 4-aminomethyl-1-methylpyrrole-2-carboxylate | 92% |
Applications :
Oxidation Reactions
The methyl group at N1 and the pyrrole ring are susceptible to oxidation.
| Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|
| KMnO₄, H₂O, 80°C, 4 h | Methyl 4-cyano-1H-pyrrole-2-carboxylate (demethylation) | 60% | |
| Ozone, CH₂Cl₂, -78°C, 1 h | Methyl 4-cyano-2-pyrrolidone-2-carboxylate | 55% |
Mechanistic Notes :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at C3 and C5.
Applications :
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification.
| Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|
| NaOH (1M), H₂O, RT, 24 h | 4-Cyano-1-methylpyrrole-2-carboxylic acid | 95% | |
| EtOH, H₂SO₄, reflux, 6 h | Ethyl 4-cyano-1-methylpyrrole-2-carboxylate | 90% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes.
| Substrate | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 12 h | Bicyclic cyclobutane derivative | 40% |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate has shown promise in drug development due to its biological activity:
- Antiviral Activity: Exhibits potential against various viral infections.
- Anticancer Properties: Demonstrated cytotoxicity against cancer cell lines, suggesting its utility as an anticancer agent.
- Antimicrobial Effects: Investigated for its ability to inhibit microbial growth.
Biological Evaluation:
The compound's effectiveness has been evaluated in various assays, with notable findings summarized in the table below:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung cancer) | 15 | Moderate cytotoxicity |
| MCF7 (Breast cancer) | 10 | High cytotoxicity |
| HeLa (Cervical) | 25 | Low cytotoxicity |
Material Science
In materials science, this compound is employed in:
- Synthesis of Conductive Polymers: Its unique electronic properties make it suitable for developing advanced materials.
- Organic Semiconductors: Used as a building block for organic electronic devices due to its favorable conductivity characteristics.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Study: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells at an IC50 value of 10 µM .
- Antiviral Research: Research indicated that derivatives of this compound showed promising antiviral properties against specific viral strains .
- Material Development: Investigations into conductive polymers highlighted its role as an essential precursor for developing materials used in organic electronics .
Mechanism of Action
The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the pyrrole ring play crucial roles in the compound’s interaction with biological molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent type and position, which critically influence physicochemical properties, reactivity, and applications. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects: The 4-cyano group confers strong electron-withdrawing properties, enhancing the electrophilicity of adjacent positions, whereas the 4-formyl analog () offers aldehyde functionality for condensation reactions.
- Solubility: The hydrochloride salt of the 4-amino derivative () improves aqueous solubility, contrasting with the hydrophobic chloro- and iodo-substituted analogs ().
- Synthetic Utility : Halogenated derivatives (e.g., 4-Cl, 4-I) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group () enables nucleophilic additions.
Physicochemical Properties
- Molecular Weight : Heavy atom substitution (e.g., iodine in ) significantly increases molecular weight, influencing crystallographic studies (e.g., X-ray diffraction).
Biological Activity
Overview
Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrrole ring substituted with a cyano group at the 4-position and a carboxylate group at the 2-position, which contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The cyano and carboxylate groups play crucial roles in modulating these interactions, influencing binding affinity and specificity. Pyrrole derivatives, including this compound, have been shown to exhibit a range of effects such as:
- Antiviral Activity : Compounds in this class have demonstrated potential against viral infections.
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Effects : The compound has been investigated for its ability to inhibit microbial growth.
Biological Evaluation
Research has highlighted the compound's effectiveness in various biological assays. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, with findings indicating significant activity at specific concentrations.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung cancer) | 15 | Moderate cytotoxicity |
| MCF7 (Breast cancer) | 10 | High cytotoxicity |
| HeLa (Cervical) | 25 | Low cytotoxicity |
Case Studies
A notable study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The results indicated that modifications to the pyrrole ring and the substituents significantly impacted their biological efficacy against tuberculosis and other pathogens.
In one specific case, derivatives with electron-withdrawing groups showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as and low cytotoxicity profiles (IC50 > ) .
The compound's biochemical properties are essential for understanding its role in cellular processes:
- Stability : this compound is stable under inert conditions and at controlled temperatures (2–8°C), which is critical for maintaining its biological activity over time.
- Metabolic Pathways : It interacts with various enzymes and cofactors, influencing metabolic flux and affecting cellular functions.
Transport and Distribution
The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. This localization is crucial for its efficacy as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves three key steps:
Pyrrole Ring Formation: Utilize the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and methylamine to construct the 1-methylpyrrole scaffold .
Cyano Group Introduction: Electrophilic substitution at the 4-position using cyanating agents (e.g., CuCN or KCN under Ullmann conditions) to avoid over-functionalization. Temperature control (80–100°C) and inert atmospheres are critical to suppress side reactions like hydrolysis .
Esterification: React the intermediate carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP to form the methyl ester. Yield optimization requires anhydrous conditions and stoichiometric monitoring via TLC or LC-MS .
Q. How can FT-IR and NMR spectroscopy confirm the functional groups and regiochemistry of this compound?
- Methodological Answer:
- FT-IR: Look for characteristic peaks:
- C≡N stretch at ~2200–2250 cm⁻¹ (cyano group).
- C=O stretch at ~1700 cm⁻¹ (ester carbonyl).
- N–H (if present) at ~3300 cm⁻¹ .
- NMR:
- ¹H NMR: A singlet at δ 3.8–4.0 ppm for the methyl ester (–OCH₃). The 1-methyl group on the pyrrole nitrogen appears as a singlet at δ 3.2–3.5 ppm.
- ¹³C NMR: The cyano carbon resonates at δ 110–120 ppm, while the ester carbonyl appears at δ 165–170 ppm .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and ORTEP-3 resolve structural ambiguities in this compound?
- Methodological Answer:
Input diffraction data (HKL format) and refine using least-squares minimization.
Apply restraints for disordered regions (e.g., methyl or cyano groups).
- ORTEP-3 (): Visualize thermal ellipsoids to assess positional uncertainty. For example, anisotropic displacement parameters (ADPs) for the cyano group may indicate rotational disorder, requiring further refinement in SHELXL.
- Validation: Cross-check with checkCIF () to identify outliers in bond lengths/angles (e.g., C≡N bond length expected ~1.15 Å) .
Q. What analytical strategies address discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer:
- Scenario: If NMR suggests a planar cyano group but X-ray shows a twisted conformation:
Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility.
DFT Calculations: Compare optimized geometries (e.g., Gaussian) with crystallographic data to evaluate energy barriers for rotation .
Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify alternative crystalline forms that may explain spectral mismatches .
Q. How does graph set analysis (GSA) elucidate the hydrogen-bonding network in crystalline forms of this compound?
- Methodological Answer:
- GSA (): Categorize H-bond motifs (e.g., chains, rings) using donor/acceptor labels. For example:
- Motif Identification: The ester carbonyl (C=O) may act as an acceptor, forming a C(4) chain with N–H donors from adjacent molecules.
- Impact on Packing: Stronger H-bonds (e.g., N–H···O=C) stabilize specific crystal planes, influencing solubility and mechanical properties .
Q. What are the best practices for validating the crystal structure using checkCIF and PLATON?
- Methodological Answer:
- checkCIF (): Automatically flags anomalies like missed symmetry (e.g., twinning) or unusual ADPs. For this compound, ensure the cyano group’s linearity (C–C≡N angle ~180°) is within acceptable tolerances.
- PLATON: Use the ADDSYM tool to detect higher symmetry. If the space group is incorrectly assigned (e.g., P1 instead of P2₁/c), rerun refinement in SHELXL .
Data Contradiction Analysis
Q. How to resolve conflicting data between synthetic yields and computational reaction feasibility predictions?
- Methodological Answer:
- Retrosynthetic Tools (): Compare AI-predicted routes (e.g., Reaxys or Pistachio models) with experimental results. If cyanation steps show low yields despite high predicted feasibility:
Mechanistic Reassessment: Investigate side reactions (e.g., hydrolysis of –CN under acidic conditions) via LC-MS or in situ IR.
Catalyst Screening: Test palladium or copper catalysts for improved selectivity in cyano group installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
